molecular formula C16H10O4 B14566311 1,5-Diphenyl-3,6-dioxabicyclo[3.1.0]hexane-2,4-dione CAS No. 61509-75-9

1,5-Diphenyl-3,6-dioxabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B14566311
CAS No.: 61509-75-9
M. Wt: 266.25 g/mol
InChI Key: QQAMHDNEZQSFFE-UHFFFAOYSA-N
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Description

1,5-Diphenyl-3,6-dioxabicyclo[3.1.0]hexane-2,4-dione is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of two phenyl groups and a dioxabicyclohexane ring system. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diphenyl-3,6-dioxabicyclo[3.1.0]hexane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of phenyl-substituted precursors with carbonyl compounds in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-3,6-dioxabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1,5-Diphenyl-3,6-dioxabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and molecular recognition.

    Medicine: Research into its potential therapeutic applications is ongoing, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-3,6-dioxabicyclo[3.1.0]hexane-2,4-dione involves its interaction with molecular targets through its reactive functional groups. The phenyl rings and dioxabicyclohexane core can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to act as a catalyst or inhibitor in biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione: A structurally similar compound with different substituents.

    1,5-Diazabicyclo[3.1.0]hexane: Another bicyclic compound with nitrogen atoms in the ring system.

    3-Oxabicyclo[3.1.0]hexane-2,4-dione: A related compound with an oxygen atom in the ring.

Uniqueness

1,5-Diphenyl-3,6-dioxabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific substitution pattern and the presence of two phenyl groups. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

61509-75-9

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

1,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C16H10O4/c17-13-15(11-7-3-1-4-8-11)16(20-15,14(18)19-13)12-9-5-2-6-10-12/h1-10H

InChI Key

QQAMHDNEZQSFFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C23C(=O)OC(=O)C2(O3)C4=CC=CC=C4

Origin of Product

United States

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